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molecular formula C11H16N2O2 B8367938 1-tert-butyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid

1-tert-butyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid

Cat. No. B8367938
M. Wt: 208.26 g/mol
InChI Key: MYPODQHMGFMTEW-UHFFFAOYSA-N
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Patent
US07728029B2

Procedure details

To a solution of 1-tert-butyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid methyl ester (921 mg, 4.14 mmol) in methanol (15 mL) and water (15 mL) was added LiOH (119 mg, 4.97 mmol). The reaction mixture was stirred at reflux overnight, and then the solution was concentrated under reduced pressure to remove the methanol. The residue was diluted with water and the solution was acidified to pH 2 with concentrated HCl. The resulting mixture was then extracted with ethyl acetate three times. The combined organic extracts were concentrated in vacuo to give 1-tert-butyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid (789 mg, 92%), which was used without further purification.
Name
1-tert-butyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid methyl ester
Quantity
921 mg
Type
reactant
Reaction Step One
Name
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[N:7][N:8]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:9]=1[CH:10]1[CH2:12][CH2:11]1)=[O:4].[Li+].[OH-]>CO.O>[C:13]([N:8]1[C:9]([CH:10]2[CH2:12][CH2:11]2)=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=[N:7]1)([CH3:16])([CH3:14])[CH3:15] |f:1.2|

Inputs

Step One
Name
1-tert-butyl-5-cyclopropyl-1H-pyrazole-4-carboxylic acid methyl ester
Quantity
921 mg
Type
reactant
Smiles
COC(=O)C=1C=NN(C1C1CC1)C(C)(C)C
Name
Quantity
119 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the methanol
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was then extracted with ethyl acetate three times
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C1C1CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 789 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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